Cesium benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

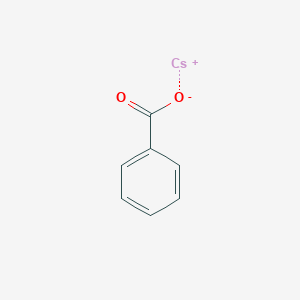

2D Structure

3D Structure of Parent

Properties

CAS No. |

17265-04-2 |

|---|---|

Molecular Formula |

C7H5CsO2 |

Molecular Weight |

254.02 g/mol |

IUPAC Name |

cesium;benzoate |

InChI |

InChI=1S/C7H6O2.Cs/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |

InChI Key |

BLUMOBPWAAOPOY-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Cs+] |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Cs+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Cs+] |

Synonyms |

Benzoic acid cesium salt |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Cesium Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of cesium benzoate (CsC₇H₅O₂). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Chemical and Physical Properties

This compound is an organic salt consisting of a cesium cation (Cs⁺) and a benzoate anion (C₇H₅O₂⁻).[1] Its properties are primarily dictated by the ionic bond between the alkali metal and the carboxylate group, as well as the characteristics of the aromatic ring. Key quantitative properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 17265-04-2 | [1][2][3][4] |

| Molecular Formula | C₇H₅CsO₂ | [1][2][3][4] |

| Molecular Weight | 254.02 g/mol | [1][2][3][4] |

| IUPAC Name | cesium;benzoate | [1][2] |

| Acidity (pKa of conjugate acid) | 4.202 (for Benzoic Acid) | [5] |

| Solubility | Soluble in polar solvents such as water and alcohol.[1] |

| Storage Conditions | Inert atmosphere, room temperature.[4] | |

Molecular Structure and Stability

The molecular structure of this compound is characterized by the ionic interaction between the large, electropositive cesium cation and the resonant-stabilized benzoate anion.[1] The negative charge on the benzoate anion is delocalized across the two oxygen atoms of the carboxylate group and the aromatic ring, which enhances its stability.[1]

Structural Characteristics:

-

Bonding: The primary bond is ionic, which contributes to its solubility in polar solvents.[1]

-

Geometry: The benzoate anion features a planar arrangement due to the sp² hybridization of the carbon atoms in the benzene ring and the carboxylate group.[1]

Stability and Decomposition: this compound is a stable compound under standard storage conditions.[4] However, it undergoes thermal decomposition at elevated temperatures. One source suggests decomposition begins at temperatures above 80°C, particularly when evaporating water during its synthesis.[6] At high temperatures, it can decompose to form benzene and cesium oxide.[1]

Caption: Thermal decomposition pathway of this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is centered around the benzoate anion, which can function as a nucleophile or a base.

-

Nucleophilic Substitution: As a source of the benzoate nucleophile, it can react with alkyl halides to form benzoate esters. This is a common application for metal benzoate salts in organic synthesis.[1]

-

Acylation Reactions: It can be used as a benzoate source in acylation reactions, reacting with acyl chlorides or anhydrides.[1]

-

Catalysis: Cesium salts, including this compound, are utilized in various organic reactions. For instance, cesium salts can act as catalysts in certain polymerization reactions by stabilizing charged intermediates.[1]

Caption: Role of this compound in nucleophilic substitution.

Experimental Protocols

A. Synthesis of this compound via Neutralization

The most common and straightforward synthesis of this compound involves the acid-base neutralization of benzoic acid with a cesium base, such as cesium hydroxide or cesium carbonate.[1][6]

Materials:

-

Benzoic acid (C₆H₅COOH)

-

Cesium hydroxide (CsOH) or Cesium carbonate (Cs₂CO₃)

-

Solvent (deionized water or ethanol)

Procedure:

-

Dissolve the cesium base (e.g., CsOH) in the chosen solvent (e.g., water) in a reaction vessel to form a clear solution.

-

In a separate vessel, dissolve benzoic acid in a minimal amount of the same solvent.

-

Gradually add the benzoic acid solution to the cesium base solution in stoichiometric amounts while stirring continuously.[1][6]

-

If necessary, gently heat the mixture (60°C to 100°C) to ensure the reaction goes to completion.[1]

-

Monitor the reaction. For a carbonate base, the reaction is complete when effervescence (CO₂ evolution) ceases. For a hydroxide base, the reaction can be monitored with a pH meter until neutral pH is achieved.

-

Once the reaction is complete, the solvent is removed to yield solid this compound. This is typically achieved via evaporation under reduced pressure to avoid thermal decomposition.[1][6]

-

The resulting solid can be further purified by recrystallization if necessary.

Caption: Experimental workflow for this compound synthesis.

Applications in Research and Development

This compound serves specialized roles in various scientific fields:

-

Organic Synthesis: It is primarily used as a reagent for introducing the benzoate group into molecules, particularly in the synthesis of esters.[1]

-

Materials Science: As an ionic compound containing a heavy alkali metal, it is of interest in studies related to ionic conductivity and the development of advanced materials.[1]

-

Catalysis: The cesium ion can influence reaction pathways, making this compound a candidate for catalytic applications.[1]

-

Analytical Chemistry: Its specific mass and properties can be utilized in mass spectrometry and chromatographic techniques for the analysis of organic compounds.[1]

References

- 1. Buy this compound (EVT-1190794) | 17265-04-2 [evitachem.com]

- 2. This compound | C7H5CsO2 | CID 23685552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemicalbook.com]

- 4. 17265-04-2|this compound|BLD Pharm [bldpharm.com]

- 5. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound [groups.google.com]

Synthesis of Cesium Benzoate from Benzoic Acid and Cesium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cesium benzoate from benzoic acid and cesium hydroxide. The information is compiled for professionals in research and development who require a detailed understanding of the synthesis, including experimental protocols, reaction parameters, and product characteristics.

Introduction

This compound (C₇H₅CsO₂) is an alkali metal salt of benzoic acid. It serves as a precursor and catalyst in various organic syntheses and is of interest in materials science.[1] The synthesis from benzoic acid and cesium hydroxide is a straightforward acid-base neutralization reaction, valued for its simplicity and high yield. This document outlines the fundamental principles and practical execution of this synthesis.

Chemical Reaction and Stoichiometry

The synthesis of this compound proceeds through the neutralization of the weak acid, benzoic acid (C₆H₅COOH), with the strong base, cesium hydroxide (CsOH). The reaction is typically carried out in a 1:1 molar ratio, yielding this compound and water as the sole byproduct.

Reaction Equation: C₆H₅COOH + CsOH → C₇H₅CsO₂ + H₂O[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the product is provided in the table below for easy reference.

| Property | Benzoic Acid (C₆H₅COOH) | Cesium Hydroxide (CsOH) | This compound (C₇H₅CsO₂) |

| Molar Mass ( g/mol ) | 122.12 | 149.91 | 254.02[1][5] |

| Appearance | White crystalline solid | White, deliquescent solid | White solid |

| Melting Point (°C) | 122.4 | 272.3 | Data not available |

| Boiling Point (°C) | 249.2 | Decomposes | Data not available |

| Solubility in Water | Sparingly soluble | Very soluble | Soluble |

| CAS Number | 65-85-0 | 21351-79-1 | 17265-04-2[1][5] |

Experimental Protocol

4.1. Materials and Equipment

-

Benzoic Acid (C₆H₅COOH), high purity

-

Cesium Hydroxide monohydrate (CsOH·H₂O), high purity

-

Deionized water

-

Magnetic stirrer with heating plate

-

Reaction flask (e.g., 250 mL round-bottom flask)

-

Magnetic stir bar

-

Beakers and graduated cylinders

-

Rotary evaporator

-

Vacuum oven

4.2. Procedure

-

Dissolution of Cesium Hydroxide: In the reaction flask, dissolve a specific molar amount of cesium hydroxide monohydrate in a minimal amount of deionized water with stirring until a clear solution is obtained.

-

Addition of Benzoic Acid: To the stirring cesium hydroxide solution, slowly add an equimolar amount of benzoic acid. The addition should be done in portions to control any potential exotherm.

-

Reaction: Heat the reaction mixture to between 60°C and 100°C with continuous stirring.[1] Continue heating until all the benzoic acid has dissolved and the reaction is complete. This is typically indicated by a clear, homogeneous solution.

-

Isolation of this compound:

-

Evaporation: Remove the solvent (water) using a rotary evaporator under reduced pressure.

-

Drying: Transfer the resulting solid to a vacuum oven and dry at a moderate temperature (e.g., 60-70°C) to a constant weight to remove any residual water. It is recommended to use moderate temperatures for evaporation as this compound may decompose at temperatures above 80°C.[6]

-

-

Purification (Optional): If a higher purity is required, the crude this compound can be recrystallized. A suitable solvent system would likely be a polar solvent such as ethanol or a mixture of ethanol and water. The solid would be dissolved in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals would then be collected by filtration and dried under vacuum.

4.3. Yield Calculation

The theoretical yield can be calculated based on the stoichiometry of the reaction. With high-purity reagents and careful execution, yields exceeding 90% can be expected.[1]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (Proton NMR) | In a suitable deuterated solvent (e.g., D₂O), the spectrum would show signals corresponding to the aromatic protons of the benzoate anion. The chemical shifts would be similar to those of other benzoate salts. |

| ¹³C NMR (Carbon NMR) | The spectrum would display signals for the carbon atoms of the benzene ring and the carboxylate group. The chemical shifts would be characteristic of a benzoate salt. |

| FT-IR (Infrared Spectroscopy) | The spectrum should show the absence of the broad O-H stretch from the carboxylic acid of benzoic acid. Characteristic peaks would include the aromatic C-H stretching and the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). |

| Melting Point | The melting point of the purified product should be sharp. However, a specific melting point for this compound is not readily available in the literature. |

Diagrams

6.1. Chemical Reaction Pathway

References

An In-depth Technical Guide to the Molecular Structure and Geometry of Cesium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of cesium benzoate. While a definitive single-crystal X-ray diffraction study of this compound is not publicly available, this document synthesizes information from analogous compounds, theoretical studies, and spectroscopic principles to present a detailed model of its structural characteristics. This guide also includes detailed experimental protocols for the synthesis and characterization of this compound, catering to the needs of researchers in organic synthesis and materials science.

Introduction

This compound (C₇H₅CsO₂) is an alkali metal salt of benzoic acid.[1][2] It consists of a cesium cation (Cs⁺) ionically bonded to a benzoate anion (C₆H₅COO⁻).[1] The compound serves as a reagent in organic synthesis and as a catalyst in certain polymerization reactions.[1] An understanding of its molecular structure is crucial for predicting its reactivity, stability, and potential applications in drug development and materials science.

The benzoate anion's structure is characterized by a planar phenyl group attached to a carboxylate group. Due to resonance, the negative charge is delocalized across the two oxygen atoms of the carboxylate group, leading to a planar geometry for this functional group.[1] The large ionic radius of the cesium cation influences the crystal packing and coordination environment, which is expected to result in the formation of a coordination polymer.

Molecular Structure and Geometry

Direct experimental data from single-crystal X-ray crystallography for this compound is not readily found in the published literature. However, by examining related structures and theoretical calculations, a robust model of its molecular geometry can be constructed.

The Benzoate Anion

The geometry of the benzoate anion is well-established from crystallographic studies of benzoic acid and other metal benzoates. The phenyl ring is aromatic and planar. The carboxylate group is also planar due to the delocalization of π-electrons across the O-C-O system. The plane of the carboxylate group is typically coplanar or nearly coplanar with the phenyl ring.

The Cesium Cation and Coordination Environment

Cesium, being a large and electropositive alkali metal, typically exhibits high coordination numbers. In the solid state, this compound is expected to form a coordination polymer, where the benzoate anions bridge multiple cesium cations.[3] This is a common structural motif for alkali metal carboxylates.[3] The coordination environment around the cesium cation likely involves interactions with multiple oxygen atoms from the carboxylate groups of neighboring benzoate anions. These coordination interactions can be monodentate (one oxygen atom coordinating to the metal center) or bridging (oxygen atoms linking multiple metal centers).[1]

Theoretical Insights into Cesium-Benzoate Bonding

A study utilizing density functional theory (DFT) and mass spectrometry has investigated the bonding between cesium cations and substituted benzoate anions in the gas phase.[4] While this does not represent the solid-state crystal structure, it provides valuable theoretical data on the intrinsic interactions between the cesium cation and the benzoate anion. These calculations can provide estimations of bond lengths and the preferred coordination geometry in the absence of crystal packing forces.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds for comparative purposes.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 17265-04-2 | [1][2] |

| Molecular Formula | C₇H₅CsO₂ | [1][2] |

| Molecular Weight | 254.02 g/mol | [1][2] |

Table 2: Theoretical Bond Parameters for the Cesium-Benzoate Interaction (Gas Phase)

| Parameter | Description | Calculated Value |

| Cs⁺-O Bond Length | Distance between the cesium cation and a carboxylic oxygen atom | Data derived from DFT calculations[4] |

Note: Specific values from the DFT study require access to the full publication, but the study confirms the nature of the ionic interaction.

Table 3: Experimental Bond Lengths and Angles for Benzoic Acid (for comparison)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (in ring) | ~1.39 | - |

| C-C (exocyclic) | ~1.48 | - |

| C=O | ~1.25 | - |

| C-O | ~1.30 | - |

| O-C=O | - | ~123 |

Note: These are approximate values from the known crystal structure of benzoic acid and serve as a reference for the geometry of the benzoate anion.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a neutralization reaction.

Materials:

-

Benzoic acid (C₆H₅COOH)

-

Cesium carbonate (Cs₂CO₃) or Cesium hydroxide (CsOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of benzoic acid in ethanol.

-

In a separate beaker, dissolve a corresponding stoichiometric amount of cesium carbonate or cesium hydroxide in deionized water.

-

Slowly add the cesium salt solution to the benzoic acid solution with constant stirring. If cesium carbonate is used, effervescence (release of CO₂) will be observed.

-

Continue stirring the mixture at room temperature for 1-2 hours.

-

Remove the solvent by rotary evaporation under reduced pressure to obtain the crude this compound product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Single Crystal Growth (General Procedure)

Growing single crystals suitable for X-ray diffraction requires careful control of crystallization conditions. The following is a general protocol that can be adapted for this compound.

Method: Slow Evaporation

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean crystallizing dish.

-

Cover the dish with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.

-

Place the dish in a vibration-free environment at a constant temperature.

-

Monitor the formation of crystals over several days to weeks.

Characterization by X-ray Diffraction

Powder X-ray Diffraction (PXRD):

-

A finely ground sample of the synthesized this compound is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays.

-

The diffraction pattern is collected over a range of 2θ angles.

-

The resulting diffractogram provides a fingerprint of the crystalline phase.

Single-Crystal X-ray Diffraction (SCXRD):

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations.

-

The crystal is rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.

-

The collected data are processed to determine the unit cell parameters, space group, and the positions of the atoms in the crystal lattice.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the benzoate anion.

-

~3060 cm⁻¹: C-H stretching of the aromatic ring.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1550-1540 cm⁻¹ and ~1400 cm⁻¹: Asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group, respectively. The positions of these bands are indicative of the ionic nature of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O) would show signals corresponding to the aromatic protons of the benzoate anion.

-

~7.4-8.0 ppm: A multiplet system corresponding to the ortho, meta, and para protons of the phenyl ring.

¹³C NMR:

The carbon NMR spectrum would provide signals for the carbon atoms of the benzoate anion.

-

~128-135 ppm: Signals for the carbon atoms of the phenyl ring.

-

~170-180 ppm: A signal for the carboxylate carbon atom.

Mandatory Visualizations

References

- 1. Buy this compound (EVT-1190794) | 17265-04-2 [evitachem.com]

- 2. This compound | C7H5CsO2 | CID 23685552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Two-dimensional coordination polymeric structures in caesium complexes with ring-substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Cesium Benzoate

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name and CAS Number

The nomenclature for the cesium salt of benzoic acid is straightforward. Its internationally recognized IUPAC name is cesium benzoate , with an alternative systematic name being cesium benzenecarboxylate .[1][2] This compound is uniquely identified for regulatory and scientific purposes by its CAS Registry Number: 17265-04-2 .[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for experimental design and safety considerations.

| Property | Value | Source |

| IUPAC Name | This compound; cesium benzenecarboxylate | [1][2] |

| CAS Number | 17265-04-2 | [1][2] |

| Molecular Formula | C₇H₅CsO₂ | [2][3] |

| Molecular Weight | 254.02 g/mol | [2][3] |

| Appearance | White solid (typical) | |

| Melting Point | Data not readily available; decomposes on heating. | [3] |

| Density | Data not readily available | |

| Solubility | Soluble in polar solvents like water. | [3] |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the laboratory-scale synthesis of this compound involves the neutralization of benzoic acid with a cesium base.

Materials:

-

Benzoic acid (C₆H₅COOH)

-

Cesium hydroxide (CsOH) or Cesium carbonate (Cs₂CO₃)

-

Deionized water

Procedure:

-

Dissolve benzoic acid in a minimal amount of warm deionized water in a reaction vessel equipped with a magnetic stirrer.

-

In a separate container, prepare an aqueous solution of cesium hydroxide or cesium carbonate.

-

Slowly add the cesium base solution to the benzoic acid solution while stirring continuously. If using cesium carbonate, effervescence (release of CO₂ gas) will be observed.

-

Monitor the pH of the reaction mixture. Continue adding the cesium base until the solution reaches a neutral pH (approximately 7.0).

-

Gently heat the resulting solution to ensure the reaction is complete and to aid in the dissolution of any remaining solids.

-

Remove the solution from heat and allow it to cool to room temperature.

-

The this compound can be isolated by removing the water, typically through evaporation under reduced pressure using a rotary evaporator.

-

The resulting solid this compound should be dried in a desiccator to remove any residual moisture.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound, like other cesium salts, can serve as a crucial basic activator in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The cesium cation is thought to play a key role in the catalytic cycle.

Generalized Protocol for Buchwald-Hartwig Amination using a Cesium Base:

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Amine (e.g., aniline)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

This compound (as the base)

-

Anhydrous toluene (as solvent)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and this compound.

-

Add the aryl halide and the amine to the flask.

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagrams and Workflows

Synthesis of this compound

The following diagram illustrates the straightforward acid-base neutralization reaction for the synthesis of this compound.

Caption: Acid-base neutralization for this compound synthesis.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram outlines the generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination, highlighting the essential role of a base, such as this compound.

Caption: Role of base in the Buchwald-Hartwig amination cycle.

References

An In-depth Technical Guide to the Solubility of Cesium Benzoate in Polar and Non-Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cesium benzoate, an alkali metal salt with applications in organic synthesis and potentially in drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this paper presents estimated solubility values based on the known properties of similar compounds, alongside a detailed experimental protocol for the precise determination of these values. The document outlines the theoretical principles governing the solubility of ionic compounds like this compound in various solvent systems, supported by a logical relationship diagram. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

This compound (C₇H₅CsO₂) is the cesium salt of benzoic acid. As an alkali metal benzoate, its chemical and physical properties, particularly its solubility, are of significant interest in various chemical and pharmaceutical applications.[1] The ionic bond between the large, soft cesium cation (Cs⁺) and the benzoate anion (C₇H₅O₂⁻) largely dictates its interaction with different solvents.[1] Understanding the solubility of this compound in a diverse range of solvents, from highly polar to non-polar, is crucial for its effective use in synthesis, formulation, and other research and development activities.

Generally, alkali metal salts are known for their solubility in polar solvents.[2] This is attributed to the favorable ion-dipole interactions between the ions of the salt and the polar solvent molecules, which overcome the lattice energy of the salt crystal.[2] Cesium compounds, in particular, are often highly soluble in water.[3]

This guide provides a detailed examination of the expected solubility behavior of this compound and a robust experimental framework for its empirical determination.

Theoretical Principles of Solubility

The solubility of an ionic compound like this compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

-

Polar Solvents: Polar solvents, such as water, methanol, and ethanol, possess permanent dipole moments. The positively charged cesium ions will be solvated by the negative poles of the solvent molecules (e.g., the oxygen atom in water), while the negatively charged benzoate anions will be solvated by the positive poles. This solvation process releases energy, and if this energy is comparable to or greater than the lattice energy of this compound, dissolution will occur.

-

Non-Polar Solvents: Non-polar solvents, such as hexane and toluene, lack a significant dipole moment. The weak van der Waals forces between the solvent molecules are not strong enough to overcome the strong electrostatic forces holding the cesium and benzoate ions together in the crystal lattice. Consequently, this compound is expected to have very low solubility in non-polar solvents.

-

Dipolar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are polar but lack acidic protons. They are effective at solvating cations but less so for anions. Qualitative observations suggest that this compound is more soluble than cesium propionate in these types of solvents.

The interplay between the lattice energy of the solid this compound and the solvation energy of its ions in a particular solvent determines the extent of its solubility.

Estimated Solubility of this compound

In the absence of specific experimental data, the following table provides estimated solubility values for this compound in a range of polar and non-polar solvents at standard temperature and pressure (25 °C, 1 atm). These estimations are based on the general solubility trends of alkali metal salts, particularly other benzoates like sodium and potassium benzoate, and the known properties of cesium salts.[4][5]

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) |

| Water | Polar Protic | > 60 (Highly Soluble) |

| Methanol | Polar Protic | 10 - 20 |

| Ethanol | Polar Protic | 5 - 15 |

| Acetone | Polar Aprotic | 1 - 5 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 5 - 10 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 5 - 10 |

| Diethyl Ether | Non-Polar | < 0.1 (Slightly to Insoluble) |

| Toluene | Non-Polar | < 0.01 (Insoluble) |

| Hexane | Non-Polar | < 0.01 (Insoluble) |

Disclaimer: The quantitative data presented in this table are estimations and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination

The following protocol describes the Isothermal Saturation Method, a reliable technique for determining the thermodynamic solubility of a compound. This can be followed by gravimetric analysis to quantify the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Glass vials with screw caps

-

Drying oven

-

Desiccator

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 105-110 °C).

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry this compound residue. Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Express the solubility in grams of this compound per 100 g of solvent or convert to g/100 mL using the density of the solvent at the experimental temperature.

-

Logical Relationship between Solvent Polarity and Solubility

The solubility of an ionic compound like this compound is fundamentally linked to the polarity of the solvent. This relationship can be visualized as a decision-making process for predicting solubility.

Caption: Logical relationship between solvent polarity and this compound solubility.

Conclusion

References

- 1. Buy this compound (EVT-1190794) | 17265-04-2 [evitachem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Sodium benzoate | 532-32-1 [chemicalbook.com]

- 5. Solubility of potassium benzoate and homoassociation of benzoic acid in acetone containing 5 mole percent DMSO | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

An In-depth Technical Guide to the Crystal Structure and Characterization of Cesium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the anticipated crystal structure and detailed characterization of cesium benzoate (C₇H₅CsO₂). Due to the current absence of a publicly available, experimentally determined crystal structure for this compound, this document outlines a complete, recommended experimental workflow for its synthesis, purification, and in-depth characterization. This guide is intended to serve as a foundational resource for researchers and professionals in materials science, crystallography, and pharmaceutical development who are interested in the properties and potential applications of this compound. The methodologies detailed herein are based on established analytical techniques for analogous alkali metal benzoates and other organic salts.

Introduction

This compound is an ionic compound formed from the cesium cation (Cs⁺) and the benzoate anion (C₆H₅COO⁻). While the chemical properties of cesium and benzoic acid are well-documented, the specific solid-state structure and comprehensive physicochemical characterization of this compound have not been extensively reported in peer-reviewed literature. Understanding the crystal structure is paramount as it governs many of the material's bulk properties, including solubility, stability, and hygroscopicity, which are critical parameters in drug development and materials science.

This guide presents a systematic approach to fully characterize this compound, from single crystal growth to thermal and spectroscopic analysis.

Synthesis and Crystal Growth of this compound

A common method for the synthesis of this compound is the neutralization reaction between benzoic acid and a cesium base, such as cesium hydroxide or cesium carbonate, in an aqueous solution. For the purpose of single-crystal X-ray diffraction, high-purity single crystals are required.

Experimental Protocol: Synthesis and Single Crystal Growth

-

Synthesis of this compound Powder:

-

Dissolve equimolar amounts of high-purity benzoic acid and cesium hydroxide in deionized water with gentle heating and stirring.

-

Monitor the pH of the solution until it reaches neutral (pH 7), indicating the completion of the neutralization reaction.

-

Reduce the volume of the solution by slow evaporation on a hot plate at a moderate temperature (e.g., 60-80 °C) to initiate precipitation of this compound powder.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the resulting white powder in a vacuum oven at 50 °C for 24 hours.

-

-

Single Crystal Growth by Slow Evaporation:

-

Prepare a saturated solution of the synthesized this compound powder in a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated temperature.

-

Filter the hot, saturated solution into a clean crystallizing dish.

-

Cover the dish with perforated parafilm to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Monitor the dish over several days to weeks for the formation of well-defined single crystals suitable for X-ray diffraction analysis.

-

Structural Characterization: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Single-Crystal XRD Analysis

-

Crystal Mounting: Select a high-quality, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection:

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Perform data collection at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations and potential solvent loss.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

Anticipated Crystallographic Data

While the precise crystal structure of this compound is not yet published, we can anticipate a structure influenced by the large ionic radius of the cesium cation and the coordination preferences of the carboxylate group of the benzoate anion. It is likely to form a polymeric network. The table below presents a hypothetical, yet plausible, set of crystallographic parameters for illustrative purposes.

| Parameter | Expected Value (Illustrative) |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10.0 - 12.0 |

| b (Å) | 5.0 - 7.0 |

| c (Å) | 15.0 - 18.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z (formula units/cell) | 4 |

| Calculated Density (g/cm³) | 2.2 - 2.5 |

Physicochemical Characterization

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, decomposition profile, and phase transitions of this compound.

Experimental Protocol: TGA-DSC Analysis

-

Sample Preparation: Place a small amount of the dried this compound powder (5-10 mg) into an alumina or platinum crucible.

-

Instrumentation: Use a simultaneous TGA-DSC instrument.

-

Experimental Conditions:

-

Heat the sample from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to study oxidative stability.

-

Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Expected Thermal Properties

| Parameter | Expected Observation |

| TGA (in Nitrogen) | |

| Onset of Decomposition (°C) | > 300 °C |

| Major Decomposition Step(s) | A significant mass loss corresponding to the loss of the benzoate group, leaving a residue of cesium carbonate/oxide. |

| Residual Mass (%) | Consistent with the formation of a stable cesium salt. |

| DSC (in Nitrogen) | |

| Endothermic/Exothermic Events (°C) | An endothermic peak associated with melting, followed by exothermic peaks corresponding to decomposition. |

Spectroscopic Analysis: FTIR and Raman Spectroscopy

Vibrational spectroscopy provides insight into the molecular structure and bonding within this compound.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place the this compound powder on a microscope slide.

-

Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm) to irradiate the sample. Collect the scattered light and record the Raman spectrum.

Expected Vibrational Frequencies

The spectra will be dominated by the vibrational modes of the benzoate anion. The coordination to the cesium cation may cause shifts in the carboxylate stretching frequencies compared to free benzoic acid.

| Vibrational Mode | Expected FTIR Peak Position (cm⁻¹) | Expected Raman Peak Position (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Asymmetric Carboxylate Stretch (COO⁻) | 1600 - 1550 | 1600 - 1550 |

| Symmetric Carboxylate Stretch (COO⁻) | 1420 - 1380 | 1420 - 1380 |

| Aromatic Ring C=C Stretches | ~1600, ~1495, ~1450 | ~1600, ~1495, ~1450 |

| In-plane C-H Bending | 1200 - 1000 | 1200 - 1000 |

| Out-of-plane C-H Bending | 900 - 675 | 900 - 675 |

Experimental and Logical Workflow

The following diagram illustrates the comprehensive workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined a comprehensive strategy for the synthesis and detailed characterization of this compound. While a definitive crystal structure is not yet available in the public domain, the protocols and expected data presented here provide a robust framework for researchers to fully elucidate the structural and physicochemical properties of this compound. The successful characterization of this compound will contribute valuable knowledge to the fields of solid-state chemistry and pharmaceutical sciences, potentially enabling its application in novel materials and drug delivery systems.

Physical and chemical properties of cesium benzoate for lab use.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of cesium benzoate (C₇H₅CsO₂), tailored for its application in a laboratory setting. The information compiled herein covers its structural and molecular data, physicochemical characteristics, and reactivity, supported by experimental protocols and safety information.

Core Chemical Identity and Structure

This compound is the cesium salt of benzoic acid, with the CAS Registry Number 17265-04-2.[1] Structurally, it is an ionic compound composed of a cesium cation (Cs⁺) and a benzoate anion (C₆H₅COO⁻).[1] The ionic bond between the heavy alkali metal and the carboxylate group, along with the resonance-stabilized aromatic ring, dictates its primary chemical and physical behaviors.[1]

Molecular and Structural Data Summary

| Identifier | Value | Source |

| Molecular Formula | C₇H₅CsO₂ | PubChem[2] |

| Molecular Weight | 254.02 g/mol | PubChem[1][2] |

| IUPAC Name | cesium;benzoate | EvitaChem[1] |

| CAS Number | 17265-04-2 | PubChem[2] |

| PubChem CID | 23685552 | PubChem[2] |

| SMILES | C1=CC=C(C=C1)C(=O)[O-].[Cs+] | PubChem[2] |

| InChI Key | BLUMOBPWAAOPOY-UHFFFAOYSA-M | PubChem[2] |

Physicochemical Properties

This compound is a solid at room temperature and is characterized as being moderately hygroscopic, meaning it can absorb moisture from the air.[1] Due to its ionic nature, it is generally soluble in polar solvents.[1] Like many simple metal carboxylates, its boiling point is not well-defined because it tends to decompose at elevated temperatures before boiling is observed.[1][3]

Summary of Physical Properties

| Property | Value/Description | Notes |

| Appearance | White solid (typical) | Varies with purity. |

| Odor | Odorless | |

| Solubility | Soluble in polar solvents like water. | The ionic bond between Cs⁺ and the benzoate anion facilitates dissolution in polar media.[1] |

| Boiling Point | Decomposes before boiling. | Thermal decomposition is a key characteristic.[1] |

| Hygroscopicity | Moderately hygroscopic. | Should be stored in a dry, inert atmosphere.[1][4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its ionic character and the reactivity of the benzoate anion.[1]

-

Basicity : In aqueous solution, the benzoate ion, being the conjugate base of a weak acid (benzoic acid), will hydrolyze to produce a slightly alkaline solution.

-

Nucleophilicity : It can act as a source of the benzoate nucleophile in substitution reactions, for instance, with alkyl halides to form esters.[1]

-

Catalysis : The cesium ion can act as a Lewis acid, and the compound has been noted for its use as a catalyst in certain polymerization reactions by stabilizing charged intermediates.[1]

-

Thermal Stability : this compound decomposes at high temperatures.[3] While specific decomposition products are not detailed in the provided results, the thermal decomposition of metal benzoates can yield ketones, CO₂, and metal oxides.[5][6] It is noted that decomposition can occur at temperatures above 80°C.[3]

Logical and Experimental Workflows

Visualizing the processes involved in using and characterizing this compound can clarify laboratory procedures.

References

An In-depth Technical Guide to the Core Chemical Reactions of Cesium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cesium benzoate (C₇H₅CsO₂), the cesium salt of benzoic acid, is a compound of increasing interest in various fields of chemical synthesis. Its utility stems from the unique properties of the cesium cation, which can influence reaction rates and selectivities. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, including its synthesis, role in esterification, and thermal decomposition. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to support advanced research and development.

Synthesis of this compound

The most common and straightforward method for the laboratory-scale synthesis of this compound is the neutralization reaction between benzoic acid and a cesium base, typically cesium carbonate or cesium hydroxide.

Reaction Scheme

The reaction proceeds via a simple acid-base neutralization:

-

Using Cesium Carbonate: 2 C₆H₅COOH + Cs₂CO₃ → 2 C₆H₅COOCs + H₂O + CO₂

-

Using Cesium Hydroxide: C₆H₅COOH + CsOH → C₆H₅COOCs + H₂O

Experimental Protocol

The following protocol details the synthesis of this compound from cesium carbonate and benzoic acid.[1]

Materials:

-

Benzoic Acid (analytical grade)

-

Cesium Carbonate

-

Deionized Water

Procedure:

-

Dissolve stoichiometric amounts of benzoic acid in a suitable volume of deionized water with gentle heating.

-

Slowly add an aqueous solution of cesium carbonate to the benzoic acid solution with continuous stirring. Effervescence (CO₂ evolution) will be observed.

-

Continue stirring until the effervescence ceases, indicating the completion of the reaction.

-

The resulting aqueous solution of this compound is then concentrated by evaporation of the water. To prevent thermal decomposition of the product, it is recommended to perform the evaporation under reduced pressure (e.g., 10 mbar) at a moderate temperature (below 80°C).[1]

-

The resulting solid this compound is then dried to a constant weight.

Yield: While specific yields from literature are not extensively reported for this standard neutralization, quantitative yields are expected under carefully controlled conditions.

Esterification Reactions

Cesium salts, including this compound, are known to be effective in promoting esterification reactions. The high solubility of cesium salts in many organic solvents and the nucleophilicity of the benzoate anion contribute to their utility.[2] A prominent example is the synthesis of benzyl benzoate.

Synthesis of Benzyl Benzoate

While protocols often utilize the more common sodium benzoate, this compound can be employed in a similar fashion for the synthesis of benzyl benzoate via nucleophilic substitution with benzyl chloride or benzyl bromide. The higher reactivity of cesium salts can sometimes offer advantages in terms of reaction rates or yields.

Reaction Scheme

C₆H₅COOCs + C₆H₅CH₂Cl → C₆H₅COOCH₂C₆H₅ + CsCl

Experimental Protocol (Adapted from analogous sodium benzoate reaction)

The following is a general procedure for the synthesis of benzyl benzoate, which can be adapted for use with this compound.[2][3]

Materials:

-

This compound

-

Benzyl Chloride

-

Triethylamine (optional, as a catalyst)[3]

-

Solvent (e.g., Toluene, DMF)

Procedure:

-

A mixture of this compound and a slight excess of benzyl chloride is prepared in a suitable solvent such as toluene.

-

A catalytic amount of a tertiary amine like triethylamine can be added to accelerate the reaction.[3]

-

The reaction mixture is heated to reflux (around 130-140°C) for approximately one hour.[3]

-

After cooling to room temperature, the reaction mixture is washed with water to remove the cesium chloride byproduct and any unreacted this compound.

-

The organic layer is then washed with a sodium bicarbonate solution and again with water until neutral.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude benzyl benzoate can be purified by vacuum distillation.

Quantitative Data for Benzyl Benzoate Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of benzyl benzoate, primarily based on protocols using sodium benzoate which are analogous to reactions with this compound.

| Benzoate Salt | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Benzoate | Benzyl Chloride | Triethylamine | None (slurry) | 130-140 | 1 | >95 | [3] |

| Sodium Benzoate | Benzyl Chloride | None | Water | Reflux | - | - | [4] |

| Benzoic Acid | Benzyl Chloride | Triethylamine | Ionic Liquid | 90 | - | High | [2] |

Note: The use of this compound in place of sodium benzoate is expected to result in similar or potentially higher yields due to the "cesium effect," which enhances the nucleophilicity of the anion.

Decarboxylation of this compound

The thermal decomposition of metal benzoates, including this compound, can lead to the formation of benzene through a decarboxylation reaction. This reaction is often facilitated by the presence of a catalyst, such as copper salts.

Reaction Scheme

C₆H₅COOCs → C₆H₆ + Cs₂CO₃ (unbalanced)

The precise stoichiometry and byproducts of the thermal decomposition of pure this compound are not well-documented in readily available literature. In the presence of a proton source or under specific catalytic conditions, the primary organic product is benzene.

General Conditions for Benzoate Decarboxylation

The decarboxylation of benzoates to benzene is typically carried out at elevated temperatures, often in the presence of a copper catalyst and a high-boiling solvent.

General Procedure:

-

The benzoate salt is mixed with a catalytic amount of a copper salt (e.g., copper(I) oxide).

-

A high-boiling solvent such as quinoline or N-methyl-2-pyrrolidone (NMP) is added.

-

The mixture is heated to a high temperature (typically >200°C).

-

The benzene product is distilled from the reaction mixture.

Quantitative Data for Benzoate Decarboxylation to Benzene

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time | Benzene Yield (%) | Reference |

| Benzoic Acid | Cu₂O | Subcritical Water | 350 | 90 min | 91 | [5] |

| PET (source of terephthalic acid) | CaO | Steam | 300-500 | - | 70-75 | [6] |

| Sodium Benzoate | Soda-lime | Solid-state | Heat | - | - | [7] |

Role in Palladium-Catalyzed Cross-Coupling Reactions

Cesium salts, including this compound, are frequently employed as bases in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions. The choice of base can significantly impact the reaction efficiency.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, a base is required to activate the organoboron species, facilitating the transmetalation step. This compound can serve this role.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mizoroki-Heck Reaction

In the Mizoroki-Heck reaction, a base is used to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle. This compound can be an effective base in this context. The reaction couples an unsaturated halide with an alkene.[8]

The workflow for the Mizoroki-Heck reaction is depicted below.

Conclusion

This compound is a versatile reagent with applications in synthesis, esterification, and as a base in catalysis. Its preparation is straightforward, and its unique properties, conferred by the cesium cation, can offer advantages in various chemical transformations. The provided protocols and data serve as a valuable resource for researchers exploring the utility of this compound in their work. Further investigation into the quantitative aspects of its reactions, particularly in comparison to other alkali metal benzoates, will continue to elucidate the full potential of the "cesium effect" in organic synthesis.

References

- 1. Benzoic Acid From Benzyl Chloride – Stan's Academy [stansacademy.com]

- 2. Benzyl benzoate synthesis - chemicalbook [chemicalbook.com]

- 3. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. fsrj.org [fsrj.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cesium Benzoate in Organic Synthesis

Introduction

Cesium benzoate (C₇H₅CsO₂) is a salt of benzoic acid and cesium. While often overshadowed by more common cesium bases like cesium carbonate, this compound and the "cesium effect" associated with its cation play a significant role in various organic transformations. The large ionic radius and high polarizability of the cesium ion (Cs⁺) can lead to enhanced reactivity, solubility of intermediates, and unique catalytic activities. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound and related cesium salts in key organic reactions.

Application Note 1: π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination

Overview

In this reaction, a π-allyliridium C,O-benzoate complex catalyzes the enantioselective allylic amination of an allylic acetate. The benzoate ligand is an integral part of the iridium catalyst, and a cesium base is crucial for the reaction's success. The cesium ion is believed to act as a Lewis acid, activating the amine nucleophile.[1][2] This method provides access to chiral amines, which are important building blocks in pharmaceuticals.[2]

Logical Workflow for Catalyst Activation and Reaction

Caption: Workflow for π-Allyliridium Catalyzed Allylic Amination.

Quantitative Data Summary

| Entry | Amine | Ligand | Cesium Base | Time (h) | Yield (%) | ee (%) |

| 1 | Morpholine | (R)-tol-BINAP | Cs₂CO₃ | 12 | 95 | 98 |

| 2 | Piperidine | (S)-tol-BINAP | Cs₂CO₃ | 14 | 92 | 97 |

| 3 | Aniline | (R)-SEGPHOS | Cs₂CO₃ | 24 | 78 | 95 |

| 4 | Benzylamine | (S)-tol-BINAP | Cs₂CO₃ | 18 | 85 | 96 |

Experimental Protocol

-

Catalyst Pre-formation: In a nitrogen-flushed glovebox, a solution of the π-allyliridium C,O-benzoate precursor (0.01 mmol, 1 mol%) and the chiral ligand (e.g., (S)-tol-BINAP, 0.012 mmol, 1.2 mol%) in anhydrous DME (1.0 mL) is stirred at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution, add the cesium base (e.g., cesium carbonate, 1.5 mmol), the allylic acetate (1.0 mmol), and the amine (1.2 mmol).

-

Reaction Conditions: The reaction vessel is sealed and stirred at the desired temperature (e.g., 60 °C) for the time indicated in the table above. The reaction progress is monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral amine.

-

Analysis: The yield is determined from the mass of the isolated product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Overview

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of base is critical, and cesium salts often provide superior results, a phenomenon known as the "cesium effect".[3] While cesium carbonate is commonly used, this compound can also be employed. The large, soft cesium cation is thought to enhance the solubility of palladium intermediates and facilitate the transmetalation step.[3]

Signaling Pathway (Reaction Mechanism)

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Quantitative Data Summary

| Entry | Aryl Halide | Arylboronic Acid | Base | Catalyst System | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | 6 | 94 |

| 2 | 4-Bromotoluene | Phenylboronic acid | CsOBz | Pd(PPh₃)₄ | 6 | 91 |

| 3 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Pd(OAc)₂/SPhos | 12 | 88 |

| 4 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | CsOBz | Pd(OAc)₂/SPhos | 12 | 85 |

Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), this compound (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous solvent (e.g., dioxane, 5 mL) is then added via syringe.

-

Reaction Conditions: The mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the time specified in the table. Reaction progress is monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the biaryl product.

Application Note 3: Esterification via Nucleophilic Substitution

Overview

This compound can serve as a nucleophilic source of the benzoate anion in substitution reactions, particularly with alkyl halides, to form benzoate esters. This is a variation of the Williamson ether synthesis. The use of a cesium salt can be advantageous due to its high solubility in many organic solvents and the "naked anion" effect, which enhances the nucleophilicity of the benzoate.

Experimental Workflow

Caption: Workflow for this compound Mediated Esterification.

Quantitative Data Summary

| Entry | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | DMF | 80 | 4 | 96 |

| 2 | n-Butyl Iodide | Acetonitrile | 80 (reflux) | 12 | 88 |

| 3 | Isopropyl Bromide | DMF | 100 | 24 | 45 |

| 4 | Ethyl Bromoacetate | DMF | 60 | 6 | 92 |

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.2 mmol) in an anhydrous polar aprotic solvent such as DMF (10 mL).

-

Reagent Addition: Add the alkyl halide (1.0 mmol) to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the disappearance of the starting material by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water (30 mL). Extract the aqueous phase with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude ester can be further purified by flash chromatography or distillation if necessary.

References

- 1. Kinetic, ESI-CID-MS and Computational Studies of π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination: Understanding the Effect of Cesium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Amines via Enantioselective π-Allyliridium- C, O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Application Notes and Protocols: Cesium Benzoate in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the use of cesium benzoate in acylation reactions. While not a universally common reagent for this purpose, this compound can be employed in specific synthetic contexts, and its utility can be understood through the "cesium effect," where the large, soft cesium cation enhances the nucleophilicity of the accompanying anion.

Documented Protocol: Synthesis of Phenyl Benzoate

A specific application of this compound is in the synthesis of phenyl benzoate through the pyrolysis of an alkali metal o-halobenzoate in the presence of an alkali metal benzoate.[1] This reaction represents a specialized form of acylation where the benzoate anion acts as a nucleophile.

Experimental Protocol

This protocol is based on the methodology described in US Patent 3,078,299.[1]

Materials:

-

Alkali metal o-chlorobenzoate or o-bromobenzoate (e.g., cesium o-chlorobenzoate)

-

Alkali metal benzoate (e.g., this compound)[1]

-

High-temperature reaction vessel

Procedure:

-

A mixture of an alkali metal o-halobenzoate and an alkali metal benzoate is prepared. The patent indicates that any of the alkali metals (sodium, potassium, rubidium, or cesium) can be used for either salt.[1]

-

The mixture is heated to a temperature in the range of 250–375 °C, with a preferred range of 300–340 °C.[1]

-

The reaction is carried out under pyrolysis conditions, leading to the formation of phenyl benzoate as the major product and xanthone as a minor byproduct.[1]

-

The resulting phenyl benzoate can be isolated from the reaction mixture. The patent further describes a subsequent hydrolysis step to produce phenol.[1]

Reaction Data

The following table summarizes the reaction conditions for the synthesis of phenyl benzoate.

| Reactant 1 | Reactant 2 | Temperature Range (°C) | Preferred Temperature (°C) | Major Product | Minor Product | Reference |

| Alkali metal o-halobenzoate | Alkali metal benzoate | 250–375 | 300–340 | Phenyl benzoate | Xanthone | [1] |

Reaction Mechanism

The reaction proceeds through a high-temperature pyrolysis mechanism. While the patent does not detail the precise mechanistic steps, a plausible pathway involves the decarboxylation of the o-halobenzoate to generate a reactive benzyne intermediate, which is then trapped by the benzoate nucleophile.

Figure 1: Proposed reaction pathway for phenyl benzoate synthesis.

Proposed Protocol: General O-Acylation of Alcohols

While not widely documented, a protocol for the O-acylation (esterification) of alcohols using this compound can be proposed based on the principles of the "cesium effect." Cesium salts of carboxylic acids are known to be effective nucleophiles in substitution reactions, in part due to the high solubility and dissociation of cesium salts in polar aprotic solvents, which generates a "naked" and highly reactive carboxylate anion.

This proposed protocol is analogous to the well-established use of cesium carbonate for the O-alkylation of carboxylic acids.

Hypothetical Experimental Protocol

Objective: To synthesize an ester from an alcohol and an acylating agent, using this compound as a base and/or nucleophile.

Materials:

-

Alcohol (substrate)

-

Acylating agent (e.g., benzoyl chloride, acetic anhydride)

-

This compound

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq).

-

Dissolve the alcohol in the anhydrous polar aprotic solvent.

-

Add this compound (1.1 - 1.5 eq). The this compound can act as a mild base to deprotonate the alcohol, forming a more nucleophilic cesium alkoxide, or the benzoate itself can act as a nucleophile in a transesterification context if an activated ester is used as the acylating agent.

-

Add the acylating agent (1.0 - 1.2 eq) dropwise to the stirring solution at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) and monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Proposed Substrate Scope and Yields (Hypothetical)

The following table presents hypothetical yields for the proposed O-acylation protocol with various alcohol substrates, based on typical outcomes for similar cesium-mediated reactions.

| Alcohol Substrate | Acylating Agent | Proposed Yield (%) |

| Benzyl alcohol | Benzoyl chloride | 85 - 95 |

| 1-Butanol | Acetic anhydride | 80 - 90 |

| Cyclohexanol | Benzoyl chloride | 70 - 85 |

| Phenol | Benzoyl chloride | 75 - 90 |

| tert-Butanol | Acetic anhydride | 20 - 40 |

Proposed Workflow and Mechanism

The proposed reaction could proceed via two main pathways, depending on the precise role of this compound.

Pathway A: this compound as a Base

In this pathway, this compound acts as a mild base to deprotonate the alcohol, forming a cesium alkoxide. This highly nucleophilic alkoxide then attacks the acylating agent.

References

Application Notes and Protocols: Cesium Benzoate for the Preparation of Esters and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium benzoate (C₇H₅CsO₂) is a salt of benzoic acid and cesium. In organic synthesis, it serves as a valuable reagent for the preparation of benzoate esters and their derivatives. The utility of cesium salts in organic reactions is often attributed to the "cesium effect," which enhances the nucleophilicity of the corresponding anion.[1] This effect is largely due to the high solubility of cesium salts in common organic solvents and the weakly coordinating nature of the large cesium cation, which leaves the benzoate anion more "naked" and reactive.[1]

These application notes provide detailed protocols for the use of this compound in esterification reactions, particularly through nucleophilic substitution pathways. The methodologies described are applicable to a range of substrates, including the synthesis of sterically hindered esters and the introduction of benzoate protecting groups in complex molecules, a crucial step in drug development and natural product synthesis.

Key Applications

-

Synthesis of Benzoate Esters: this compound is an excellent nucleophile for the synthesis of benzoate esters via reaction with alkyl halides and other electrophiles. This method is particularly advantageous for preparing esters from primary and secondary alkyl halides under mild conditions.

-

Protecting Group Chemistry: The benzoate group is a robust protecting group for alcohols, stable to a variety of reaction conditions.[2][3][4] this compound provides a direct route to introduce this protecting group.

-

Synthesis of Hindered Esters: The high reactivity of the benzoate anion generated from this compound allows for the synthesis of esters from sterically hindered alcohols, which can be challenging using traditional acid-catalyzed methods.[5]

Reaction Mechanisms

The primary mechanism for the preparation of esters using this compound and an alkyl halide is a bimolecular nucleophilic substitution (Sₙ2) reaction. The benzoate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Diagram: Sₙ2 Esterification Workflow

Caption: General workflow for Sₙ2 esterification using this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Benzoate Esters using this compound and Alkyl Halides

This protocol describes a general method for the Sₙ2 reaction between this compound and an alkyl halide to yield the corresponding benzoate ester.

Materials:

-

This compound (1.2 equivalents)

-

Alkyl halide (1.0 equivalent)

-

Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 eq) and the alkyl halide (1.0 eq).

-

Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to afford the pure benzoate ester.

Protocol 2: Protection of a Primary Alcohol as a Benzoate Ester

This protocol details the use of this compound to protect a primary alcohol functional group.

Materials:

-

Primary alcohol (1.0 equivalent)

-

(Not applicable for direct use of this compound with the alcohol itself, this protocol assumes the prior conversion of the alcohol to a suitable electrophile like a tosylate or halide)

-

Correction to a more appropriate protocol:

-

Protocol 2 (Revised): Synthesis of a Benzoate Ester from an Alcohol via an Alkyl Tosylate

-

Step 2a: Tosylation of the Primary Alcohol (This is a prerequisite step)

-

Primary Alcohol (1.0 eq)

-

Tosyl chloride (1.1 eq)

-

Pyridine or Triethylamine

-

Dichloromethane

-

Step 2b: Esterification with this compound

-

Alkyl tosylate (from Step 2a, 1.0 eq)

-

This compound (1.5 eq)

-

Anhydrous DMF

Procedure:

-

Tosylation: (Literature procedure) Dissolve the primary alcohol in dichloromethane and cool to 0 °C. Add pyridine or triethylamine followed by the dropwise addition of tosyl chloride. Stir until the reaction is complete (monitored by TLC). Work up by washing with aqueous HCl, water, and brine. Dry and concentrate to obtain the alkyl tosylate.

-

Esterification Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine the alkyl tosylate (1.0 eq) and this compound (1.5 eq).

-

Solvent and Reaction: Add anhydrous DMF and stir the mixture at 60 °C until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Follow steps 4-8 from Protocol 1 to isolate and purify the benzoate ester.

Quantitative Data

The following table summarizes representative yields for the synthesis of benzoate esters under various conditions, highlighting the efficiency of cesium salts in promoting these reactions. While specific data for this compound is limited in readily available literature, the yields presented for similar systems demonstrate the expected outcomes.

| Entry | Alkyl Halide/Electrophile | Base/Nucleophile Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl Bromide | This compound (in situ from Benzoic Acid and Cs₂CO₃) | DMF | 25 | 2 | >95 | [1] (inferred) |

| 2 | n-Butyl Bromide | Benzoic Acid + Bu₄NF | DMF | 25 | 1 | 70 | [6] |

| 3 | 1-Iodobutane | Benzoic Acid (electrochemically activated) | DMF | 0 | 1 | 70 | [6] |

| 4 | Benzyl Chloride | Sodium Benzoate | Tetrahydrofuran | Reflux | 24 | High | [7] |

| 5 | Ethyl Iodide | Cesium Propionate | DMF | 65 | 24 | High | [1] |

Logical Relationships in Ester Synthesis

The choice of esterification method depends on the nature of the substrates (carboxylic acid and alcohol) and the desired reaction conditions.

Diagram: Decision Tree for Esterification Method

Caption: Decision-making process for selecting an appropriate esterification method.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

References

- 1. public.websites.umich.edu [public.websites.umich.edu]

- 2. Protecting group - Wikipedia [en.wikipedia.org]